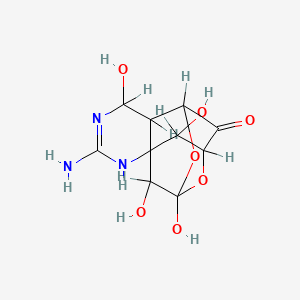
11-Nortetrodotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Nortetrodotoxin, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3O7 and its molecular weight is 287.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Toxicity
11-Nortetrodotoxin is known for its high toxicity, which is essential for understanding its applications in both toxicology and pharmacology. It is significantly more toxic than its parent compound, tetrodotoxin, with studies indicating that it can be 4-5 times more toxic than tetrodotoxin itself . The compound primarily acts as a sodium channel blocker, inhibiting neuronal excitability and leading to paralysis or death in susceptible organisms.
Toxicity Equivalency Factors
Recent studies have focused on establishing toxicity equivalency factors (TEFs) for various tetrodotoxin analogues, including this compound. Research indicated that the relative toxicity trend follows: tetrodotoxin > this compound > other analogues such as 5,11-dideoxytetrodotoxin . This information is crucial for assessing the risks associated with consuming marine animals that may contain these toxins.
Biochemical Research Applications
This compound's interaction with voltage-gated sodium channels makes it a valuable tool in neurobiology. It has been utilized to study the mechanisms of action of sodium channel blockers and their potential therapeutic effects. For instance:
- Neuropharmacology : The compound has been used to investigate the effects of sodium channel inhibition on neuronal signaling pathways .
- Toxicological Studies : Its high toxicity makes it a model compound for studying poisoning cases and developing antidotes for tetrodotoxin poisoning.
Analytical Methods
The detection and quantification of this compound in biological samples are critical for both research and public health. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to accurately measure the levels of this toxin in marine organisms . These methods enable researchers to assess exposure risks and establish safety guidelines for seafood consumption.
Case Studies
Several case studies have highlighted the implications of this compound in real-world scenarios:
- Marine Poisoning Incidents : Documented cases of poisoning from pufferfish consumption have linked symptoms to the presence of this compound. These studies emphasize the need for stringent monitoring of seafood products .
- Therapeutic Potential : Some research has explored the potential use of this compound as a lead compound for developing new analgesics or anesthetics due to its potent sodium channel blocking properties. This application is still largely experimental but shows promise for future drug development .
Propiedades
Número CAS |
70170-72-8 |
|---|---|
Fórmula molecular |
C10H13N3O7 |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
3-amino-5,9,12,13-tetrahydroxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-14-one |
InChI |
InChI=1S/C10H13N3O7/c11-8-12-6(16)1-3-2(14)4-5(15)9(1,13-8)7(17)10(18,19-3)20-4/h1,3-7,15-18H,(H3,11,12,13) |
Clave InChI |
UMMRDVHXDFCFAA-UHFFFAOYSA-N |
SMILES |
C12C3C(=O)C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O |
SMILES canónico |
C12C3C(=O)C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O |
Sinónimos |
11-nortetrodotoxin C(11)-nortetrodotoxin nor-TTX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















